molecular formula C5H10FNO B15276347 (3S,5R)-5-Fluoropiperidin-3-ol

(3S,5R)-5-Fluoropiperidin-3-ol

Cat. No.: B15276347
M. Wt: 119.14 g/mol
InChI Key: NEKACQUHAHXIIL-UHNVWZDZSA-N
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Description

(3S,5R)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at the 3-position and a fluorine atom at the 5-position of the six-membered piperidine ring. Its molecular formula is C₅H₁₀FNO, with a molecular weight of 131.14 g/mol. The compound’s stereochemistry and fluorine substitution confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . These attributes make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes and receptors sensitive to fluorine-mediated interactions .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3S,5R)-5-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1

InChI Key

NEKACQUHAHXIIL-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H](CNC[C@@H]1F)O

Canonical SMILES

C1C(CNCC1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-Fluoropiperidin-3-ol typically involves the introduction of a fluorine atom into the piperidine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base. The reaction conditions often require careful control of temperature and solvent to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of (3S,5R)-5-Fluoropiperidin-3-ol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-3-one derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated piperidine derivatives .

Mechanism of Action

The mechanism of action of (3S,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Stereochemical Variants

Compound Name Molecular Formula Stereochemistry Key Differences in Activity/Properties
(3R,5S)-5-Fluoropiperidin-3-ol C₅H₁₀FNO 3R,5S Opposite stereochemistry reduces binding affinity to GABA receptors compared to (3S,5R) isomer .
(3S,5S)-5-Methylpiperidin-3-ol C₆H₁₃NO 3S,5S Methyl substitution at 5-position enhances hydrophobicity but reduces metabolic stability compared to fluorine .
Rel-(4S,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol C₇H₁₄FNO 4S,5S Dimethyl groups increase steric hindrance, limiting enzyme interactions .

Key Insight : The (3S,5R) configuration optimizes spatial orientation for hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via fluorine), which are critical for receptor binding .

Substituent Group Variations

Compound Name Molecular Formula Substituent Group Impact on Properties
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol C₆H₁₀F₃NO CF₃ at 5-position Trifluoromethyl group enhances lipophilicity (logP = 1.8) and metabolic stability compared to mono-fluorinated analogs .
(3S,5R)-5-Methoxypiperidin-3-ol C₆H₁₃NO₂ OCH₃ at 5-position Methoxy group increases solubility but reduces CNS penetration due to higher polarity .
5-Methylpiperidin-3-one C₆H₁₁NO Ketone at 3-position Absence of hydroxyl group eliminates hydrogen-bonding capacity, reducing affinity for polar targets .

Key Insight : Fluorine’s electronegativity and small atomic radius balance lipophilicity and polarity, making (3S,5R)-5-Fluoropiperidin-3-ol more versatile in crossing biological membranes than bulkier substituents like CF₃ .

Functional Group Modifications

Compound Name Molecular Formula Functional Group Biological Relevance
(S)-5,5-Difluoro-piperidin-3-ol C₅H₉F₂NO Two F atoms at 5-position Increased metabolic stability (t₁/₂ = 8.2 hrs) but reduced solubility (logS = -2.1) compared to mono-fluorinated analogs .
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol C₆H₁₁NO₂ Hydroxymethyl on pyrrolidine Pyrrolidine’s smaller ring size alters conformational flexibility, affecting binding to rigid enzyme pockets .
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol C₈H₉FNO₂ Pyridine core Aromatic ring introduces π-π stacking potential but reduces basicity (pKa = 4.9) compared to piperidine .

Key Insight : The piperidine ring in (3S,5R)-5-Fluoropiperidin-3-ol provides a optimal balance of rigidity and flexibility for interacting with both hydrophobic and hydrophilic binding pockets .

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